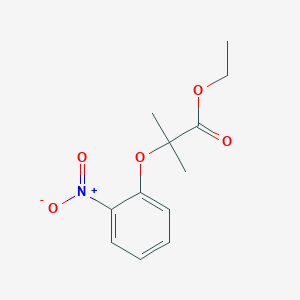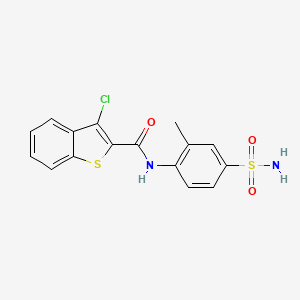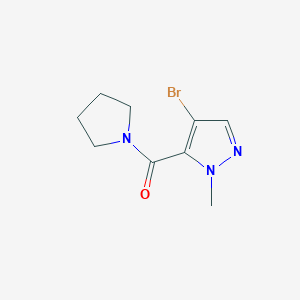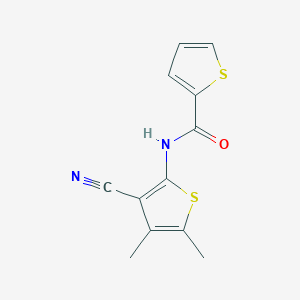
2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a pyrrolidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzophenone to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline core. The final step involves the acylation of the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core and the pyrrolidine ring can facilitate binding to specific sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinoline: Lacks the pyrrolidine-1-carbonyl group, which may affect its reactivity and biological activity.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the dimethoxyphenyl group, which may influence its chemical properties and applications.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl group and the pyrrolidine-1-carbonyl group distinguishes it from other quinoline derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-20-10-9-15(13-21(20)27-2)19-14-17(22(25)24-11-5-6-12-24)16-7-3-4-8-18(16)23-19/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMOCXXUSWMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328408 | |
| Record name | [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314055-16-8 | |
| Record name | [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3589538.png)
![N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE](/img/structure/B3589556.png)
![1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B3589560.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B3589568.png)

![6-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3589579.png)
![2-fluoro-N-[6-[(2-fluorobenzoyl)amino]pyridin-2-yl]benzamide](/img/structure/B3589591.png)
![N,N-dimethyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3589596.png)

![(5E)-5-[[4-methoxy-3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3589602.png)
![2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B3589605.png)



